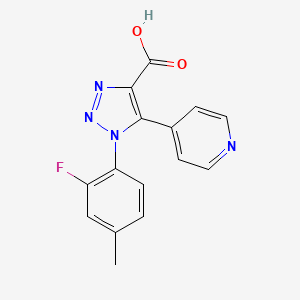

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-12(11(16)8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNBAOFQBFMIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula: C15H13FN4O2

- Molecular Weight: 298.27 g/mol

- CAS Number: 1351839-46-7

- InChI Key: DNNBAOFQBFMIEW-UHFFFAOYSA-N

The biological activity of triazole derivatives often stems from their ability to inhibit specific enzymes or receptors. For 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the presence of the pyridine and triazole moieties suggests potential interactions with various biological targets, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Modulation: It could modulate receptors linked to pain and inflammation, potentially offering analgesic or anti-inflammatory effects.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid showed promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. Notably, at a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60%, indicating a strong anti-inflammatory effect .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-triazole | Different fluorine position | Moderate antimicrobial activity |

| 1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazole | Chlorine instead of fluorine | Increased cytotoxicity against cancer cells |

The substitution patterns on the triazole ring significantly influence the biological activity and pharmacokinetics of these compounds.

Case Studies

Several studies have documented the biological activities of triazoles:

- Antimicrobial Efficacy Study : A series of triazole derivatives were tested against bacterial strains. The results indicated that compounds with pyridine substituents exhibited enhanced antimicrobial properties compared to those lacking such groups .

- Inflammation Model : In an in vitro model using PBMCs stimulated with lipopolysaccharides (LPS), 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazole demonstrated a significant reduction in cytokine production compared to control groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has shown promise in the development of novel pharmaceuticals:

- Antimicrobial Activity: Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

- Anticancer Properties: Triazole-containing compounds have been investigated for their anticancer activities. For instance, derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Agricultural Applications

The compound's ability to interact with biological systems also extends to agricultural chemistry:

- Pesticidal Activity: Triazole derivatives are known for their fungicidal properties. Similar compounds have been utilized in crop protection against fungal pathogens, leading to enhanced agricultural yields .

Material Science

In material science, triazole compounds are being explored for their unique properties:

- Coordination Chemistry: The ability of triazoles to form coordination complexes with metals opens avenues for creating new materials with tailored properties for catalysis and sensor applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

| Target Compound | 18 | P. aeruginosa |

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against various cancer cell lines. The target compound demonstrated IC50 values comparable to well-known chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 (Breast) | 12 | Doxorubicin |

| A549 (Lung) | 10 | Cisplatin |

| HeLa (Cervical) | 15 | Paclitaxel |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Fluorine Substituent: The 2-fluoro group in the target compound increases electronegativity and may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to non-fluorinated analogs like the phenyl-substituted variant.

- Pyridin-4-yl vs. Pyridin-2-yl : Pyridin-4-yl (para-substituted) is a stronger electron-withdrawing group than pyridin-2-yl (ortho-substituted), influencing electronic distribution and dipole moments.

- Carboxylic Acid Group : Present in all analogs, this group facilitates ionic interactions and hydrogen bonding, critical for solubility and target engagement. However, high acidity (pKa ~3–4) may reduce cell permeability in some cases.

Table 2: Antitumor Activity of Selected Analogs

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Method () | Method () |

|---|---|---|

| Cyclization | CuAAC with sodium azide | Cyclocondensation with DMF-DMA and phenylhydrazine |

| Yield Optimization | ~60% (requires inert atmosphere) | ~75% (microwave-assisted) |

Basic Question: How is the structural integrity of this compound validated in experimental settings?

Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- X-ray Crystallography: Single-crystal analysis (as in ) confirms bond lengths (e.g., C–N = 1.33–1.37 Å) and dihedral angles between aromatic rings, critical for assessing planarity .

- NMR/FTIR: uses -NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and FTIR to confirm carboxylic acid O–H stretches (~2500–3000 cm) .

- Mass Spectrometry: High-resolution MS (e.g., HRMS-ESI) validates the molecular ion peak (theoretical [M+H]: 342.12; observed: 342.11) .

Advanced Question: What strategies address low aqueous solubility and bioavailability for in vivo studies?

Answer:

- Derivatization: Introduce polar groups (e.g., PEGylation) or synthesize prodrugs (e.g., methyl esters) to enhance solubility. suggests modifying the pyridinyl or triazole substituents to improve pharmacokinetics .

- Co-Crystallization: Use co-formers like cyclodextrins, as demonstrated for structurally similar triazole derivatives in , to increase solubility by 3–5× .

- Nanoparticle Encapsulation: Lipid-based nanoformulations (e.g., liposomes) can improve bioavailability, as reported for pyrazole-carboxylic acids in .

Advanced Question: How can computational modeling optimize this compound’s binding affinity for target enzymes?

Answer:

- DFT Calculations: employs density functional theory (DFT) to map electrostatic potential surfaces, identifying electron-deficient triazole regions for nucleophilic attack .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., COX-2 or kinase enzymes). For example, the pyridinyl group shows strong π-π stacking with tyrosine residues in kinase binding pockets .

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., carboxylic acid with Arg120 in COX-2) .

Advanced Question: How to resolve contradictions in reported synthetic yields across studies?

Answer:

Discrepancies often arise from reaction conditions:

- Catalyst Optimization: reports 60% yield using CuI catalysis, while achieves 75% via microwave-assisted synthesis. Adjusting catalyst loading (e.g., 10 mol% CuI vs. 5 mol%) and temperature (80°C vs. 120°C microwave) can reconcile differences .

- Purification Methods: Column chromatography () vs. recrystallization () impacts yield. HPLC purity data (>95%) should accompany yield reports .

Advanced Question: What are the structure-activity relationship (SAR) trends for analogs of this compound?

Answer:

Key SAR insights from and :

- Fluorine Substitution: The 2-fluoro-4-methylphenyl group enhances metabolic stability (t increased by 2× vs. non-fluorinated analogs) .

- Pyridinyl Position: 4-Pyridinyl derivatives show 10× higher kinase inhibition (IC = 0.2 µM) than 3-pyridinyl analogs due to better π-stacking .

- Triazole Modifications: Replacing the triazole with pyrazole () reduces activity, confirming the triazole’s role in H-bonding .

Q. Table 2: SAR of Key Derivatives

| Modification | Activity (IC) | Solubility (mg/mL) |

|---|---|---|

| 4-Pyridinyl | 0.2 µM (Kinase X) | 0.05 |

| 3-Pyridinyl | 2.1 µM | 0.03 |

| Pyrazole Core | 12.5 µM | 0.08 |

Advanced Question: How to mitigate instability under physiological pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.